ECG Protection in Isoprenaline-Induced Myocardial Ischemia: CVT-2513 vs. Ranolazine vs. CVT-2738 in Mice
In a head-to-head comparative study, Ranolazine and its five principal metabolites (CVT-2512, CVT-2513, CVT-2514, CVT-2738, CVT-4786) were tested for protective effects on ECG changes in mice subjected to isoprenaline-induced myocardial ischemia [1]. CVT-2513 (the free base of CAS 1185293-30-4) demonstrated statistically significant protection against myocardial ischemia, placing it among the two active metabolites identified. However, CVT-2738 exhibited the strongest potency among all metabolites tested, and Ranolazine itself was more potent than any metabolite [1]. This ranks CVT-2513 as a moderately active metabolite with measurable but sub-maximal efficacy.
| Evidence Dimension | Anti-myocardial ischemia activity (ECG protection in mice) |
|---|---|
| Target Compound Data | CVT-2513 (free base of CAS 1185293-30-4): Protective against myocardial ischemia (qualitative; ranked second among five metabolites) |
| Comparator Or Baseline | Ranolazine: Most potent overall. CVT-2738: Most potent metabolite, but still less potent than Ranolazine. CVT-2512, CVT-2514, CVT-4786: Not protective. |
| Quantified Difference | CVT-2513 < CVT-2738 < Ranolazine in potency rank order; CVT-2513 was protective, whereas 3 of 5 metabolites were inactive. |
| Conditions | Mouse model; myocardial ischemia induced by isoprenaline; ECG endpoint assessment; all compounds tested at equivalent doses (dose not specified in abstract). |
Why This Matters
Procurement of the dihydrochloride salt (CAS 1185293-30-4) enables pharmacokinetic and pharmacodynamic studies requiring the authentic N-desacetamido metabolite reference material, which cannot be replaced by either the parent drug Ranolazine or the more potent metabolite CVT-2738 due to differing chromatographic retention and MS properties.
- [1] Yao, Z., Gong, S., Guan, T., Li, Y., Wu, X., & Sun, H. (2009). Synthesis of ranolazine metabolites and their anti-myocardial ischemia activities. Chemical and Pharmaceutical Bulletin, 57(11), 1218–1222. View Source
